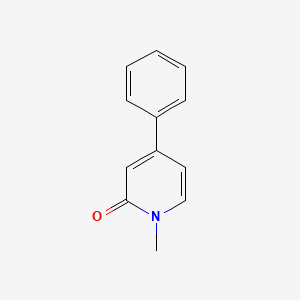

2(1H)-Pyridinone, 1-methyl-4-phenyl-

Description

Significance of Pyridinone Scaffolds in Organic and Medicinal Chemistry Research

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. frontiersin.orgnih.govbohrium.com These structures are recognized as "privileged scaffolds" because they can bind to a wide range of biological targets, leading to diverse pharmacological activities. frontiersin.org Pyridinone-containing compounds exhibit a broad spectrum of biological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

The versatility of the pyridinone core stems from its chemical properties. It can act as both a hydrogen bond donor and acceptor, which is a crucial feature for molecular interactions with biological macromolecules. frontiersin.orgresearchgate.net This adaptability allows for its wide application in fragment-based drug design and as a bioisostere for other chemical groups like amides and phenols. frontiersin.org Consequently, the 2-pyridone core is present in numerous biologically active natural products and is a key component in many FDA-approved drugs. bohrium.comresearchgate.net Furthermore, pyridinones are valuable synthetic intermediates, serving as building blocks for the construction of more complex, biologically relevant molecules. organic-chemistry.orgnih.gov

Historical Context of Pyridinone Chemistry

The history of pyridinone chemistry is intrinsically linked to its aromatic parent, pyridine (B92270). Pyridine was first isolated in the 1840s by the Scottish chemist Thomas Anderson from heated animal bones. The determination of its benzene-like structure, with one CH group replaced by a nitrogen atom, followed decades later.

The synthesis of pyridinone derivatives has evolved significantly over the years. Historically, two primary synthetic strategies have emerged: the modification of pre-existing pyridine rings through the introduction of a carbonyl group, and the construction of the ring through the cyclic condensation of acyclic precursors. frontiersin.orgbohrium.com Early methods, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for creating substituted pyridine derivatives, which could then be converted to pyridinones. frontiersin.org Over time, more efficient and versatile methods have been developed, including one-pot reactions and the use of various catalysts to facilitate the cyclization process, making these important scaffolds more accessible for research and development. nih.govorganic-chemistry.org

Scope of Research on 2(1H)-Pyridinone, 1-methyl-4-phenyl-

The primary research focus for 2(1H)-Pyridinone, 1-methyl-4-phenyl- is its role as a key intermediate in the synthesis of molecules used to study neurodegeneration. acs.orgacs.org Specifically, it is used to create deuterium-labeled analogs of 1,2,3,6-tetrahydropyridines, which are essential for investigating the metabolic pathways and enzyme mechanisms related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). acs.orgacs.org MPTP is a compound known to cause irreversible Parkinson-like symptoms in humans and animals by selectively destroying dopaminergic neurons. nih.govnih.gov

The scientific interest in 2(1H)-Pyridinone, 1-methyl-4-phenyl- lies in its chemical reactivity, particularly in reduction reactions. Researchers have extensively studied its reactions with various metal hydride reducing agents to selectively synthesize different reduced forms of the pyridinone ring. acs.orgacs.org These selective reductions are crucial for introducing deuterium (B1214612) labels at specific positions on the molecule, allowing scientists to trace the metabolic fate of MPTP and understand how its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), is formed and exerts its neurotoxic effects. acs.orgnih.govnih.gov

The table below summarizes the outcomes of various reduction reactions performed on 2(1H)-Pyridinone, 1-methyl-4-phenyl-, highlighting its utility in creating specific molecular structures for mechanistic studies.

| Reagent | Product(s) | Significance of Product |

| LiAlH₄ / TiCl₃ | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | The direct neurotoxin precursor. acs.orgacs.org |

| L-Selectride | 3,6-dihydro-2-pyridone derivative | Can be isomerized to a conjugated dihydropyridone. acs.orgacs.org |

| Borane (B79455) (BH₃·THF) | 4-Phenylpyridine (B135609) | Leads to the fully aromatized pyridine ring. acs.orgacs.org |

| Catalytic Hydrogenation | 2-Piperidone derivative | Results in the fully saturated lactam ring. acs.orgacs.org |

| NaBH₄, LiAl(O-t-Bu)₃H, DIBALH | No reaction | Demonstrates the stability of the pyridone to certain hydrides. acs.orgacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNWRUULQMZZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218166 | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67970-80-3 | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 1h Pyridinone, 1 Methyl 4 Phenyl

Reduction Chemistry and Product Selectivity

The reduction of 2(1H)-pyridinone, 1-methyl-4-phenyl- offers a versatile platform for the synthesis of various saturated and partially saturated pyridine (B92270) derivatives. The choice of reducing agent is paramount, dictating the reaction's outcome and the selectivity for specific products.

Hydride-Based Reducing Agent Effects

The reactivity of 2(1H)-pyridinone, 1-methyl-4-phenyl- towards hydride-based reducing agents is highly dependent on the specific reagent employed. A systematic study has revealed a spectrum of reactivity, from complete inertness to selective reduction, leading to a range of products. acs.org

For instance, treatment with sodium borohydride (B1222165) (NaBH₄) in either methanol (B129727) or tetrahydrofuran (B95107) (THF) results in the quantitative recovery of the starting material, indicating its lack of reactivity under these conditions. Similarly, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) and diisobutylaluminum hydride (DIBALH) in THF are also ineffective in reducing the pyridinone ring. acs.org

In stark contrast, borane (B79455) (BH₃) in THF leads to the unexpected formation of 4-phenylpyridine (B135609) as the major product in high yield. This suggests a reaction pathway that involves not only reduction but also elimination. acs.org

More complex aluminum hydrides exhibit varied reactivity. Lithium aluminum hydride (LiAlH₄) in either THF or diethyl ether (Et₂O), as well as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in THF, yield mixtures of the corresponding 3,6-dihydro-2-pyridone and the fully reduced 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802). The product ratios can be influenced by reaction conditions. acs.org The addition of titanium(III) chloride (TiCl₃) to LiAlH₄ reductions dramatically enhances the reaction rate and can steer the selectivity towards the formation of the tetrahydropyridine (B1245486) product. acs.org

The use of sterically hindered hydride reagents like lithium tri-sec-butylborohydride (L-Selectride®) in THF provides a high degree of selectivity, exclusively yielding the 1,4-reduction product, the 3,6-dihydro-2-pyridone. acs.org

Table 1: Effect of Hydride-Based Reducing Agents on 2(1H)-Pyridinone, 1-methyl-4-phenyl-

| Reducing Agent | Solvent | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | CH₃OH or THF | Starting Material | Quantitative Recovery | acs.org |

| LiAl(O-t-Bu)₃H | THF | Starting Material | Quantitative Recovery | acs.org |

| DIBALH | THF | Starting Material | Quantitative Recovery | acs.org |

| BH₃ | THF | 4-Phenylpyridine | 98 | acs.org |

| LiAlH₄ | THF or Et₂O | 3,6-Dihydro-2-pyridone and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Variable | acs.org |

| LiAlH₄ / TiCl₃ | THF | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | 97 | acs.org |

| Red-Al® | THF | 3,6-Dihydro-2-pyridone and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Variable | acs.org |

| L-Selectride® | THF | 3,6-Dihydro-2-pyridone | Exclusive | acs.org |

Regioselective Reduction Pathways to Dihydro- and Tetrahydropyridine Analogs

The regioselectivity of the reduction of 2(1H)-pyridinone, 1-methyl-4-phenyl- is a key feature that allows for the targeted synthesis of specific dihydro- and tetrahydropyridine analogs. These partially saturated heterocycles are valuable intermediates in the synthesis of biologically active molecules. acs.org

The formation of 3,6-dihydro-2-pyridone is achieved with high regioselectivity through the use of L-Selectride®. This reagent delivers a hydride to the 4-position of the pyridinone ring, resulting in the conjugated diene system of the product. acs.org

The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine , a fully reduced analog, can be accomplished through several routes. While LiAlH₄ alone gives mixtures, its combination with TiCl₃ provides a highly efficient and selective method for the preparation of this tetrahydropyridine. acs.org This suggests that the titanium species plays a crucial role in activating the pyridinone ring towards complete reduction.

The formation of 5,6-dihydro-2-pyridone , a conjugated isomer of the initial reduction product, is not directly achieved by reduction but rather through a subsequent isomerization step, as detailed in the following section. acs.org

Isomerization Pathways of Dihydropyridinone Intermediates

The dihydropyridinone intermediates obtained from the reduction of 2(1H)-pyridinone, 1-methyl-4-phenyl- can undergo isomerization, leading to more stable conjugated systems. Specifically, the 3,6-dihydro-2-pyridone, which is the product of the L-Selectride® reduction, can be isomerized to the corresponding 5,6-dihydro-2-pyridone. This transformation is typically achieved under basic conditions. acs.org The driving force for this isomerization is the formation of a more thermodynamically stable, conjugated enone system within the dihydropyridinone ring.

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridinone Ring

The reactivity of the 2(1H)-pyridinone, 1-methyl-4-phenyl- ring towards electrophiles and nucleophiles is influenced by the electronic nature of the substituents. The 1-methyl group is an electron-donating group, which increases the electron density of the ring, making it more susceptible to electrophilic attack. The 4-phenyl group, depending on its substitution, can either donate or withdraw electron density, but generally, it extends the conjugation of the system.

While specific studies on the electrophilic and nucleophilic substitution reactions of 2(1H)-pyridinone, 1-methyl-4-phenyl- are not extensively detailed in the provided search results, general principles of pyridine and pyridone chemistry apply. The electron-rich nature of the pyridinone ring, enhanced by the N-methyl group, would favor electrophilic substitution, likely at the positions ortho and para to the nitrogen and ortho to the phenyl group. Conversely, nucleophilic attack would be less favorable unless the ring is activated by electron-withdrawing groups or a leaving group is present. For instance, nucleophilic substitution reactions have been studied on related chloroquinolines, where the chloro group acts as a leaving group. mdpi.com

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of the 2(1H)-pyridinone scaffold can be achieved through various synthetic routes, often involving cyclization reactions.

Role of Reactive Intermediates

In the study of the chemical reactivity of 2(1H)-Pyridinone, 1-methyl-4-phenyl-, the formation of transient, high-energy reactive intermediates is crucial in dictating the pathways of its transformations. While direct mechanistic studies specifically targeting the reactive intermediates of this particular pyridinone are not extensively documented, valuable insights can be drawn from the well-established chemistry of related 2-pyridinone systems and other analogous heterocyclic compounds. These intermediates, though short-lived, are pivotal in understanding reaction mechanisms, predicting products, and developing novel synthetic routes.

The reactivity of the 2-pyridinone ring system, characterized by its lactam structure and conjugated double bonds, allows for the generation of several types of reactive intermediates under various conditions. These can include excited states from photochemical reactions, ionic intermediates in polar reactions, and radical species.

One area where reactive intermediates are prominent is in the synthesis of the pyridinone core itself. For instance, the formation of various 2-pyridinone derivatives can proceed through organometallic intermediates. A notable example is the Blaise reaction, which can involve a vinyl zinc bromide intermediate. nih.gov In a related fashion, the treatment of (chlorocarbonyl)phenyl ketene (B1206846) with enaminones is proposed to form 2(1H)-pyridinone derivatives, a reaction that likely proceeds through a ketene intermediate which then undergoes cyclization. nih.gov

Furthermore, cycloaddition reactions, a common feature of pyridinone chemistry, inherently involve transient intermediates or, more accurately, well-ordered transition states that share characteristics with intermediates. In Diels-Alder type reactions, the pyridinone can act as the diene component. The concerted nature of these pericyclic reactions means that discrete intermediates are not always formed, but the high-energy transition state is the critical point of the reaction. However, in some cycloadditions, stepwise mechanisms involving zwitterionic or diradical intermediates can occur, particularly when the electronic nature of the reactants favors such a pathway. researchgate.net

Photochemical reactions represent another significant avenue for the generation of reactive intermediates from pyridinone structures. Although specific studies on 1-methyl-4-phenyl-2(1H)-pyridinone are sparse, research on related compounds like 4-(2-nitrophenyl)-1,4-dihydropyridines demonstrates the formation of zwitterionic intermediates following intramolecular electron transfer upon photoexcitation. researchgate.net It is plausible that UV irradiation of 2(1H)-pyridinone, 1-methyl-4-phenyl- could lead to excited singlet or triplet states. These excited states could then undergo various processes, such as intersystem crossing or reaction with other molecules, potentially leading to radical or biradical intermediates that drive dimerization or other photochemical transformations. researchgate.net

The following table summarizes potential reactive intermediates in the chemistry of 2(1H)-Pyridinone, 1-methyl-4-phenyl- and related compounds, based on established reaction mechanisms for analogous systems.

| Reaction Type | Proposed Intermediate | Precursor/Reactants | Probable Subsequent Reaction | Supporting Evidence from Analogous Systems |

| Synthesis | Blaise Reaction Intermediate | Nitriles and ethyl bromoacetate (B1195939) with zinc | Rearrangement and intramolecular cyclization | Formation of various 2-pyridinone derivatives. nih.govnih.gov |

| Synthesis | Ketene Intermediate | (Chlorocarbonyl)phenyl ketene and enaminones | Cyclization | Formation of substituted 2(1H)-pyridinones. nih.gov |

| Cycloaddition | Zwitterionic Intermediate | Electron-rich diene and electron-poor dienophile (or vice-versa) | Ring formation | Stepwise Diels-Alder mechanisms. researchgate.net |

| Photochemistry | Excited Singlet/Triplet State | 2(1H)-Pyridinone, 1-methyl-4-phenyl- and UV light | Dimerization, rearrangement, or reaction with other species | Photochemical dimerization of 4-nitro-2-phenylindone. researchgate.net |

| Photochemistry | Biradical Intermediate | Excited triplet state | Dimerization | Dimerization of cinnamic esters and other systems. researchgate.net |

| Oxidation | Pyridinium (B92312) Cation | 2(1H)-Pyridinone, 1-methyl-4-phenyl- and a strong oxidizing agent | Further reaction or isolation if stable | The related neurotoxin MPTP is oxidized to the stable MPP+ pyridinium ion. nih.gov |

It is important to underscore that the data presented for cycloaddition and photochemical reactions are extrapolations from related systems. Dedicated experimental and computational studies on 2(1H)-Pyridinone, 1-methyl-4-phenyl- are necessary to definitively characterize its reactive intermediates and the precise mechanistic pathways they follow.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 1-methyl-4-phenyl-2(1H)-pyridinone in solution. Both one-dimensional and two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals.

1D NMR (¹H, ¹³C) for Structural Confirmation

The ¹H and ¹³C NMR spectra provide the primary evidence for the molecular structure of 1-methyl-4-phenyl-2(1H)-pyridinone. The ¹H NMR spectrum displays characteristic signals for the methyl group attached to the nitrogen atom, as well as distinct resonances for the protons on the pyridinone and phenyl rings. The chemical shifts and coupling constants of the pyridinone ring protons are indicative of their relative positions and the electronic nature of the heterocyclic system.

Similarly, the ¹³C NMR spectrum shows the expected number of carbon signals, corresponding to the methyl group, the carbonyl carbon, and the carbons of the two aromatic rings. The chemical shift of the carbonyl carbon (C2) is a key identifier for the pyridinone structure.

Table 1: ¹H NMR Spectroscopic Data for 1-methyl-4-phenyl-2(1H)-pyridinone

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-CH₃ | 3.59 | s | - |

| H-3 | 6.17 | d | 6.7 |

| H-5 | 7.32 | dd | 9.1, 6.7 |

| H-6 | 7.34 | d | 9.1 |

| Phenyl-H | 7.20-7.50 | m | - |

Note: Data is based on analogous compounds and predicted spectra; s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data for 1-methyl-4-phenyl-2(1H)-pyridinone

| Carbon | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 37.5 |

| C-2 (C=O) | 162.0 |

| C-3 | 105.5 |

| C-4 | 140.0 |

| C-5 | 120.5 |

| C-6 | 138.0 |

| Phenyl-C | 126.0 - 135.0 |

Note: Data is based on analogous compounds and predicted spectra.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Elucidation and Stereochemical Assignment

To achieve complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks within the pyridinone and phenyl rings, confirming the connectivity of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. Heteronuclear Multiple Bond Correlation (HMBC) provides crucial information about longer-range (2-3 bond) correlations between protons and carbons. For instance, HMBC spectra would show correlations from the N-methyl protons to the C-2 and C-6 carbons of the pyridinone ring, confirming the site of methylation. Correlations between the pyridinone protons and the phenyl carbons would establish the connection point of the phenyl ring at the C-4 position.

Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to determine through-space proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule, particularly the relative orientation of the phenyl and pyridinone rings.

X-ray Crystallography for Solid-State Structures and Intermolecular Interactions

While specific crystal structure data for 1-methyl-4-phenyl-2(1H)-pyridinone is not publicly available, analysis of closely related 4-phenyl-substituted pyridone derivatives provides insight into the expected solid-state characteristics.

Analysis of Crystal Packing and Supramolecular Synthons (e.g., N–H⋯O, C–H⋯O, C–H⋯π, π⋯π Stacking)

In the solid state, molecules of pyridinone derivatives typically engage in a variety of non-covalent interactions that dictate their crystal packing. For 1-methyl-4-phenyl-2(1H)-pyridinone, the absence of an N-H donor precludes the formation of the common N–H⋯O hydrogen bonds that often lead to centrosymmetric dimers in unsubstituted pyridones.

Influence of Substituent Effects on Crystal Structures

The introduction of substituents on the phenyl ring can significantly influence the crystal packing. rsc.org For example, the introduction of fluorine or trifluoromethyl groups in related phenyl-terpyridine systems has been shown to alter the packing from a herringbone assembly to a layer-like packing, driven by the formation of specific interactions like face-to-face π-stacking of the substituted rings. rsc.org Similarly, substituents on the 4-phenyl ring of 1-methyl-4-phenyl-2(1H)-pyridinone would be expected to modify the intermolecular interactions, potentially leading to different polymorphic forms with distinct physical properties. The electronic nature and steric bulk of the substituent would modulate the strength and geometry of C–H⋯O, C–H⋯π, and π⋯π interactions.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the key functional groups present in 1-methyl-4-phenyl-2(1H)-pyridinone. The spectrum is characterized by several distinct absorption bands.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1650-1690 cm⁻¹. The exact position of this band is sensitive to the electronic environment within the pyridinone ring. The spectrum also exhibits characteristic bands for C=C stretching vibrations of the aromatic pyridinone and phenyl rings, usually found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Out-of-plane C-H bending vibrations provide further information about the substitution pattern of the phenyl ring.

Table 3: Characteristic FT-IR Absorption Bands for 1-methyl-4-phenyl-2(1H)-pyridinone

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Amide) | Stretching | ~1670 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 2960 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Note: Wavenumbers are approximate and based on data for analogous compounds.

Mass Spectrometry (HRMS, EI, ESI) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For 1-methyl-4-phenyl-2(1H)-pyridinone, with a molecular formula of C₁₂H₁₁NO, the expected nominal molecular weight is approximately 185 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. For C₁₂H₁₁NO, the calculated monoisotopic mass is 185.08406 Da. An experimental HRMS measurement yielding a value very close to this would confirm the compound's formula.

Electron Ionization (EI) Mass Spectrometry typically involves high-energy electrons that bombard the molecule, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺·) and various fragment ion peaks. While a specific spectrum for 1-methyl-4-phenyl-2(1H)-pyridinone is not available, a probable fragmentation pattern can be hypothesized based on its structure and general fragmentation rules. libretexts.orgchemguide.co.uk The molecular ion peak would be expected at m/z = 185. Key fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation for pyridones and other cyclic carbonyl compounds, leading to a fragment at m/z = 157.

Cleavage of the N-methyl group: Loss of a methyl radical (·CH₃) would result in a peak at m/z = 170.

Fission of the phenyl group: Cleavage of the C-C bond between the pyridinone ring and the phenyl group could yield a phenyl cation (C₆H₅⁺) at m/z = 77 or a pyridinone-containing fragment.

Ring fragmentation: Complex rearrangements and fragmentation of the pyridinone ring itself.

Electrospray Ionization (ESI) is a softer ionization technique, often used for more polar or thermally labile molecules. In positive-ion mode, ESI would likely generate the protonated molecule [M+H]⁺ at m/z = 186. This technique generally results in less fragmentation than EI, making it ideal for confirming the molecular weight.

Table 1: Predicted Mass Spectrometry Data for 1-methyl-4-phenyl-2(1H)-pyridinone

| Technique | Ion Type | Predicted m/z | Information Provided |

| HRMS (ESI) | [M+H]⁺ | ~186.0919 | Exact mass, confirms C₁₂H₁₂NO⁺ |

| MS (EI) | M⁺· | 185 | Molecular ion, confirms nominal mass |

| MS/MS (EI) | Fragment | 170 | Loss of ·CH₃ |

| MS/MS (EI) | Fragment | 157 | Loss of CO |

| MS/MS (EI) | Fragment | 77 | Phenyl cation [C₆H₅]⁺ |

UV-Vis Spectroscopy and Photophysical Property Investigations

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum is influenced by the extent of conjugation and the presence of various chromophores within the molecule.

The 1-methyl-4-phenyl-2(1H)-pyridinone molecule contains two key chromophores: the phenyl ring and the conjugated pyridinone system. The conjugation between these two systems is expected to result in strong UV absorption. While specific experimental data is absent, analysis of related structures like 4-phenylpyridine (B135609) nih.gov and various 2-pyridone derivatives researchgate.net allows for an estimation of its spectral properties.

The UV-Vis spectrum in a non-polar solvent would likely exhibit absorption bands characteristic of π → π* transitions. One would expect a strong absorption band at a wavelength (λmax) significantly longer than that of benzene (B151609) (~255 nm) or simple pyridone (~300 nm) nist.gov due to the extended conjugation across the phenyl and pyridinone rings. The position and intensity of these bands can be influenced by solvent polarity. Studies on similar 2-pyridone fluorophores show that they often exhibit positive solvatofluorochromism, where the emission wavelength shifts depending on the solvent. researchgate.net

Photophysical properties, such as fluorescence quantum yield and lifetime, are highly dependent on the molecule's specific structure, including its rigidity and the nature of its excited states. While many pyridone derivatives are known to be fluorescent, researchgate.netgdut.edu.cn no specific emission data or studies on the photophysical behavior of 1-methyl-4-phenyl-2(1H)-pyridinone have been reported. Such investigations would be necessary to determine its potential for applications in materials science or as a fluorescent probe.

Table 2: Predicted UV-Vis Spectroscopic and Photophysical Properties

| Property | Predicted Characteristic | Rationale |

| UV Absorption (λmax) | > 300 nm | Extended π-conjugation between the phenyl and pyridinone rings. |

| Molar Absorptivity (ε) | High | Associated with allowed π → π* electronic transitions in a conjugated system. |

| Fluorescence | Possible | Many substituted 2-pyridone systems are known to be fluorescent. researchgate.net |

| Solvatochromism | Expected | The polarity of the pyridone moiety suggests sensitivity to solvent environment. |

Computational and Theoretical Chemistry Studies on 2 1h Pyridinone, 1 Methyl 4 Phenyl

Tautomeric Equilibria and Energetics

The tautomerism of pyridinone derivatives is a subject of significant interest in computational and theoretical chemistry, as it profoundly influences their chemical properties, reactivity, and biological function. acs.org The specific compound, 2(1H)-Pyridinone, 1-methyl-4-phenyl-, is part of the broader class of 2-pyridinones which exhibit a well-studied tautomeric equilibrium. However, due to the presence of a methyl group on the nitrogen atom (N-methylation), this specific molecule is locked in the lactam form and does not undergo the typical proton-transfer tautomerism. The foundational principles are nevertheless critical for understanding its electronic structure and potential interactions.

The parent compound, 2-pyridinone, can exist in equilibrium with its tautomeric form, 2-hydroxypyridine. This phenomenon is known as lactam-lactim tautomerism, a type of keto-enol tautomerization specific to heterocyclic systems. nih.govresearchgate.net The lactam form contains a carbonyl group (C=O) within the ring, while the lactim form features a hydroxyl group (-OH) and a fully aromatic pyridine (B92270) ring. wuxibiology.com

Computational studies, including ab initio calculations, have been extensively used to determine the relative stabilities of these two forms. wayne.edu In the gas phase, the lactim (2-hydroxypyridine) form is generally found to be slightly more stable than the lactam (2-pyridinone) form. wayne.eduamazonaws.com This preference is attributed to the aromatic stabilization of the pyridine ring in the lactim tautomer.

For the N-methylated analog, 1-methyl-2(1H)-pyridinone, this equilibrium is not possible as the tautomeric proton on the nitrogen is replaced by a methyl group. The molecule is therefore fixed as a pyridinone (lactam) structure.

The position of the tautomeric equilibrium in 2-pyridinone systems is highly sensitive to both the presence of substituents and the nature of the solvent. nih.gov

Substituent Effects: The electronic properties of substituents can modulate the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can alter the charge distribution and aromaticity of the ring system, thereby shifting the equilibrium. journalcsij.com In the case of 2(1H)-Pyridinone, 1-methyl-4-phenyl-, the 1-methyl group fixes the structure in the lactam form. The 4-phenyl substituent primarily influences the electronic properties of this fixed structure, such as its polarity and reactivity, through resonance and inductive effects.

Solvent Effects: The polarity of the medium plays a crucial role. In polar solvents, particularly protic solvents like water, the lactam form of 2-pyridinone is significantly favored. nih.govwuxibiology.com This shift is because the lactam tautomer typically possesses a larger dipole moment and can act as a better hydrogen bond acceptor at the carbonyl oxygen, leading to stronger solvation and stabilization in polar environments. wuxibiology.comamazonaws.com Conversely, in non-polar solvents, the less polar lactim form is more prevalent. amazonaws.com Quantum mechanical continuum solvation models are often employed in theoretical studies to accurately capture these environmental effects. bohrium.com

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approximate Equilibrium Constant (Keq = [Lactam]/[Lactim]) |

|---|---|---|---|

| Gas Phase | 1 | Lactim (2-Hydroxypyridine) | ~0.4 |

| Cyclohexane | 2.02 | Lactim (2-Hydroxypyridine) | ~1 |

| Chloroform | 4.81 | Lactam (2-Pyridone) | ~10 |

| Water | 78.4 | Lactam (2-Pyridone) | >100 |

Aromaticity Analysis and Electronic Structure Calculations

Computational methods are indispensable for probing the electronic structure, aromaticity, and reactivity of molecules like 2(1H)-Pyridinone, 1-methyl-4-phenyl-.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. nih.gov In systems related to 2(1H)-Pyridinone, 1-methyl-4-phenyl-, such as 1-methyl-2(1H)-pyridone (1-MPY), NBO analysis reveals important electronic features. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity. mdpi.com For 2(1H)-Pyridinone, 1-methyl-4-phenyl-, DFT calculations can determine the energies of these orbitals. The distribution of HOMO and LUMO density across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netwuxibiology.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Aromaticity Indices (HOMA, EDDB, NBOdel, NICS, AICD)

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic molecules with a delocalized π-electron system. Various computational indices have been developed to quantify the degree of aromaticity. A recent study performed a detailed examination of the aromaticity of 2-pyridone and its tautomer, 2-hydroxypyridine, using several of these indices. nih.gov

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. The Electron Density of Delocalized Bonds (EDDB) provides a measure of electron delocalization. Natural Bond Orbital (NBO) analysis can be used to assess delocalization through the NBOdel index.

Magnetically based indices, such as the Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD), are also powerful tools. NICS values are typically calculated at the center of the ring (NICS(0)) and 1 Å above the ring (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

For the 2-pyridone ring, computational studies have shown that it possesses a moderate level of aromaticity. The presence of the carbonyl group disrupts the full delocalization of the π-system compared to benzene (B151609). A computational investigation at the BHandHLYP/6-311+G(d,p) level of theory provided the aromaticity indices for 2-pyridone, as shown in the table below. nih.gov

| Aromaticity Index | Calculated Value for 2-Pyridone |

|---|---|

| HOMA | 0.697 |

| EDDB | 0.081 |

| NBOdel | 0.038 |

| NICS(0) | -4.4 |

| NICS(1) | -7.6 |

Reaction Pathway Modeling and Energy Decomposition Analysis

Computational chemistry is instrumental in modeling reaction pathways and understanding the nature of chemical bonding through methods like Energy Decomposition Analysis (EDA). A common application for pyridinone systems is the study of tautomerization and dimerization processes.

The tautomerization of 2-pyridone to 2-hydroxypyridine is a classic example where computational modeling can elucidate the reaction mechanism and energetics. Theoretical investigations have confirmed that while 2-pyridone is the dominant tautomer in polar solvents, 2-hydroxypyridine is slightly favored in the gas phase. nih.gov Reaction pathway modeling for such a process would involve locating the transition state structure and calculating the activation energy barrier.

Energy Decomposition Analysis (EDA) is a valuable method for dissecting the interaction energy between molecular fragments into physically meaningful components, typically:

Electrostatic interaction (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli repulsion (ΔEPauli): The repulsive interaction arising from the antisymmetry requirement of the wavefunction (Pauli exclusion principle).

Orbital interaction (ΔEorb): The attractive interaction resulting from the mixing of occupied and virtual orbitals of the fragments, which includes charge transfer and polarization effects.

A study on the tautomerism of 2-pyridone employed EDA to understand the driving forces behind the equilibrium. nih.gov It was found that for the tautomerization to 2-hydroxypyridine, the process is favored by orbital and electrostatic interactions but disfavored by Pauli repulsion. nih.gov This type of analysis provides deep insights into the nature of the chemical changes occurring during a reaction.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Density Functional Theory (DFT) is a common method for calculating NMR and IR spectra. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice. For the parent 2-pyridone molecule, these properties have been calculated and show good agreement with experimental data.

The table below presents a selection of calculated and experimental spectroscopic data for 2(1H)-Pyridinone.

| Spectroscopic Property | Calculated Value for 2-Pyridone | Experimental Value for 2-Pyridone |

|---|---|---|

| 1H NMR (δ, ppm) | Calculated shifts are generally in agreement with experimental values, though specific calculated values vary with the level of theory and solvent model. | ~12.5 (NH), ~7.6 (H6), ~7.4 (H4), ~6.6 (H5), ~6.2 (H3) |

| 13C NMR (δ, ppm) | Calculations can accurately predict the relative chemical shifts of the carbon atoms. | ~164 (C2), ~141 (C6), ~136 (C4), ~119 (C5), ~106 (C3) |

| IR (cm-1) | ~1680 (C=O stretch) - calculated values are typically scaled to match experimental data. | ~1650-1690 (C=O stretch) fu-berlin.de |

| UV-Vis (λmax, nm) | ~297 (Calculated using TD-DFT) | 293 (in H2O) wikipedia.org |

For 2(1H)-Pyridinone, 1-methyl-4-phenyl-, one would expect the calculated spectroscopic properties to be influenced by the substituents. The 1-methyl group would introduce characteristic signals in the 1H and 13C NMR spectra. The 4-phenyl group would lead to additional signals in the aromatic region of the NMR spectra and would likely cause a red-shift (shift to longer wavelength) in the UV-Vis absorption maximum due to the extended conjugation.

Derivatization Strategies and Functionalization of the 2 1h Pyridinone, 1 Methyl 4 Phenyl Core

Functionalization at the Nitrogen Atom (N-Substitution)

While the subject compound is N-methylated, the functionalization of the nitrogen atom in the parent 4-phenyl-2-pyridone core is a critical step in the synthesis of its various analogs. The direct alkylation of 2-pyridones presents a classic chemoselectivity challenge, as it can lead to mixtures of N-alkylated and O-alkylated products. acs.org To overcome this, specific synthetic conditions have been developed to favor N-substitution.

One effective strategy involves the use of a strong base like sodium hydride (NaH) to deprotonate the pyridone, followed by the addition of an alkylating agent. The inclusion of additives such as lithium bromide (LiBr) in a mixed solvent system of DMF and DME has been shown to improve the yield of the desired N-alkylated product while minimizing the formation of the O-alkylated isomer. nih.gov Another approach utilizes potassium tert-butoxide as the base in combination with tetrabutylammonium (B224687) iodide (TBAI) as a catalyst under anhydrous conditions to achieve selective N-alkylation. researchgate.net

More advanced methods have also been reported. For instance, N-alkenyl-2-pyridones can be prepared with high diastereoselectivity in a one-pot reaction from 2-halopyridinium salts and aldehydes under mild conditions. acs.org Furthermore, copper-catalyzed asymmetric propargylic amination of 4-hydroxypyridines has been developed to synthesize chiral N-propargylated 4-pyridones with high yield and enantioselectivity. nih.gov A gold nanoparticle-catalyzed hydroamination/cyclization of skipped diynones in the presence of aqueous methylamine (B109427) also provides a direct route to N-methyl-4-pyridones. acs.orgorganic-chemistry.org These N-functionalized pyridones are not only important final products but also serve as key intermediates for further transformations. acs.org

Substitutions on the Pyridinone Ring Carbons

Functionalization of the carbon backbone of the pyridone ring is a key strategy for creating structural diversity. Methods have been established for C-H arylation, as well as the introduction of nitrogen and oxygen-containing functional groups.

C-H Arylation and Radical Alkylation

Direct C-H arylation offers an efficient way to forge new carbon-carbon bonds on the pyridone ring without the need for pre-functionalized starting materials. Transition-metal catalysis is central to this approach. For example, Cp*Ir-catalyzed C-H arylation has been successfully applied to 2-pyridones. chemrxiv.org This method typically employs a directing group on the pyridone nitrogen to guide the metal catalyst to a specific C-H bond, often at the C6 position. Arylsilanes are used as the aryl source in these transformations, which are tolerant of various functional groups. chemrxiv.org

Palladium catalysts are also widely used for the arylation of pyridine (B92270) systems. unipd.itnih.gov While often targeting the C2 or C3 positions of pyridine, the principles can be adapted for pyridone substrates. For instance, Pd(OAc)₂-catalyzed ortho-phenylation using hypervalent iodine reagents like [Ph₂I]BF₄ proceeds efficiently under relatively mild conditions. unipd.it Mechanistic studies suggest these reactions can proceed via a bimetallic high-oxidation-state palladium intermediate or through a turnover-limiting oxidation step. unipd.it

| Entry | Arylating Agent | Catalyst System | Position of Functionalization | Yield | Reference |

| 1 | Arylsilanes | [Cp*IrCl₂]₂ / AgNTf₂ / Cu(OAc)₂ | C6 | Good to Excellent | chemrxiv.org |

| 2 | [Ph₂I]BF₄ | Pd(OAc)₂ | Ortho (General Pyridines) | High | unipd.it |

| 3 | Phenyl Tosylates | Pd(OAc)₂ / 1,10-phenanthroline | C3 (General Pyridines) | - | nih.gov |

This table summarizes conditions for C-H arylation on pyridone and related pyridine systems.

Introduction of Amine and Hydroxyl Groups

The incorporation of amine and hydroxyl moieties onto the pyridone ring can significantly alter the molecule's biological and chemical properties. One synthetic route to 4-amino-2-pyridone derivatives starts from 4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL). unipd.it The reaction involves a nucleophilic attack by an amine on the TAL substrate, leading to the formation of the corresponding 4-amino-2-pyridone. unipd.it

Another strategy involves the transformation of a pre-existing functional group. For example, 2-hydrazinopyridine (B147025) can serve as a precursor for the synthesis of fused heterocyclic systems containing an amino group. acs.orgacs.org In a visible-light-mediated reaction using an organic photocatalyst like Rhodamine 6G, 2-hydrazinopyridine reacts with isothiocyanates in a one-pot cyclization-desulfurization process to yield 3-amino- nih.govchemrxiv.orgunipd.it-triazolo[4,3-a]pyridine derivatives. acs.orgacs.org This method is notable for its mild, environmentally friendly conditions and broad substrate scope. acs.org

While direct hydroxylation of the 1-methyl-4-phenyl-2-pyridone core is less commonly described, the chemistry of 4-hydroxy-2-pyridones is well-explored, particularly in the context of developing new antibacterial agents that target DNA synthesis. nih.gov These scaffolds are often synthesized from precursors like dehydroacetic acid. nih.gov

Transformations on the Phenyl Substituent

The phenyl ring at the C4 position of the pyridone core provides another site for derivatization, allowing for the synthesis of extended aromatic systems. A powerful technique for this is directed C-H functionalization, where the pyridone or a related heterocyclic core acts as a directing group to guide a transition metal catalyst to the ortho C-H bonds of the phenyl ring.

A palladium-catalyzed, photoredox-mediated C-H arylation has been shown to be effective for this purpose. organic-chemistry.orgchemrxiv.org In this system, a Pd(II) catalyst is believed to coordinate to a nitrogen atom of the directing heterocycle. chemrxiv.org This brings the catalyst into proximity with the ortho C-H bonds of the phenyl ring, facilitating C-H activation and subsequent arylation. The reaction uses phenyldiazonium salts as the aryl source and is driven by visible light, making it a green chemistry-compliant transformation. organic-chemistry.org The scope of this reaction is broad, tolerating a variety of substituents on both the incoming aryl donor and the phenyl ring of the substrate. organic-chemistry.org

| Substrate Type | Reaction | Catalyst/Conditions | Position of Functionalization | Outcome | Reference |

| 2-Aryl-pyrimidines | C-H Arylation | Pd(OAc)₂, Ru(II) or Ir(III) photoinitiator, white LED | Ortho-position of the C2-phenyl ring | Regioselective phenylation | chemrxiv.org |

| (6-Phenylpyridin-2-yl)pyrimidines | C-H Arylation | Pd-catalyzed, Ru-photoredox-mediated, LED light | Ortho-position of the phenyl ring | Single arylated derivatives | organic-chemistry.org |

| 4-Phenyl-2-butanone | Hydrogenation | Pt/TiO₂ | Phenyl ring | Conversion to cyclohexyl ring |

This table provides examples of transformations on phenyl rings attached to heterocyclic systems.

Another potential transformation is the complete or partial reduction of the phenyl ring. For example, the hydrogenation of a phenyl group to a cyclohexyl group is a well-established reaction, often carried out using catalysts like platinum on a titanium dioxide support (Pt/TiO₂). This transformation significantly alters the steric and electronic profile of the substituent, converting an aromatic moiety into an aliphatic one.

Synthesis of Complex Polycyclic Systems Incorporating the Pyridinone Unit

The 1-methyl-4-phenyl-2-pyridone core is a valuable building block for constructing more complex, polycyclic heterocyclic systems, many of which are of biological significance. N-alkylated 2-pyridones are recognized as crucial intermediates in the synthesis of important natural products, including the camptothecin (B557342) family of anti-tumor agents. nih.gov

The functional groups introduced onto the pyridone core serve as handles for subsequent cyclization reactions. For example, N-alkenyl-2-pyridones, synthesized from 2-halopyridinium salts, are amenable to further manipulation to form polycyclic ring systems. acs.org Similarly, N-propargylated 4-pyridones, obtained via copper-catalyzed amination, can be readily transformed into the core structure of quinolizidine (B1214090) alkaloids. nih.gov These alkaloids represent a large family of polycyclic compounds with diverse biological activities. The strategic functionalization of the pyridone unit is therefore a key step in accessing this molecular complexity.

Applications of 2 1h Pyridinone, 1 Methyl 4 Phenyl in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The pyridinone core is widely recognized as a "privileged scaffold" in synthetic chemistry due to its versatile reactivity and ability to serve as a precursor for a variety of heterocyclic compounds. These scaffolds are valuable in drug discovery and materials science. However, specific, detailed research outlining the use of 2(1H)-Pyridinone, 1-methyl-4-phenyl- as a synthetic intermediate or building block for the construction of more complex molecules is not extensively reported in publicly available literature. General synthetic routes to pyridinones are well-established, but applications of this specific derivative are not well-documented.

Scaffold Design in Medicinal Chemistry Research

The pyridinone structure is a cornerstone in medicinal chemistry, often employed in strategies to enhance the properties of bioactive molecules.

Scaffold hopping is a common strategy in drug design where the core structure of a known active molecule is replaced with a different scaffold to improve properties like potency, selectivity, or pharmacokinetics. While pyridinone rings are used in such approaches—for instance, by replacing a phenyl ring to introduce hydrogen bond acceptors and improve solubility—there are no specific studies found that detail the use of 2(1H)-Pyridinone, 1-methyl-4-phenyl- in a scaffold hopping campaign.

Pyridinones can act as bioisosteres for amides, phenols, and various nitrogen- or oxygen-containing heterocycles, helping to modulate properties like metabolic stability and solubility. They are valuable in creating nonpeptidic mimics and motifs for binding to biological targets such as kinase hinges. Despite the general utility of the pyridinone class in designing bioisosteres and biomolecular mimetics, there is no specific literature that describes the application of 2(1H)-Pyridinone, 1-methyl-4-phenyl- for these purposes.

Applications in Materials Chemistry

The electronic and photophysical properties of pyridinone derivatives make them candidates for applications in materials science.

The development of novel fluorophores is an active area of research. However, searches for fluorophores derived from or incorporating the 2(1H)-Pyridinone, 1-methyl-4-phenyl- structure did not yield any specific research findings.

While related heterocyclic structures like quinolinones, which can be seen as extended analogs, are used as fragments in cyanine (B1664457) dyes, there is no available information on the use of 2(1H)-Pyridinone, 1-methyl-4-phenyl- in the synthesis or application of dyes.

Q & A

Q. What are the foundational synthetic routes for preparing 2(1H)-pyridinone derivatives, and how can reaction conditions be optimized for 1-methyl-4-phenyl substitution?

- Methodological Answer : A common approach involves intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides under basic conditions. For example, base-catalyzed aldol-type cyclization of β-enaminones can yield the 2(1H)-pyridinone core . To optimize the 1-methyl-4-phenyl substitution, adjust the starting material’s substituents (e.g., methyl and phenyl groups at specific positions) and reaction parameters (e.g., solvent polarity, temperature). Kinetic studies and thin-layer chromatography (TLC) monitoring are recommended to track reaction progress .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish structural features of 2(1H)-pyridinone derivatives?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) of the pyridinone ring appears near 1650–1700 cm⁻¹. Solvent effects (e.g., H₂O vs. D₂O) can shift absorption bands due to hydrogen bonding, as demonstrated in vibrational studies of related pyridinones .

- NMR : The ¹H NMR signal for the N-methyl group (1-CH₃) typically resonates as a singlet near δ 3.0–3.5 ppm. Aromatic protons (4-phenyl group) show splitting patterns consistent with para-substitution (e.g., a doublet of doublets in the δ 7.2–7.6 ppm range) .

Advanced Research Questions

Q. How do electronic and steric factors influence the regioselectivity of intramolecular cyclization in 2(1H)-pyridinone synthesis?

- Methodological Answer : Substituents on the β-enaminone precursor dictate cyclization pathways. Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring stabilize transition states via resonance, favoring 4-phenyl substitution. Steric hindrance from bulky groups (e.g., isopropyl) may redirect cyclization to alternative sites. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state energies . Experimental validation via X-ray crystallography (e.g., Hirshfeld surface analysis) is critical for confirming regiochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for pyridinone derivatives across different solvents or crystal forms?

- Methodological Answer : Discrepancies in IR or NMR spectra may arise from solvent polarity, hydrogen bonding, or polymorphism. For example, IR absorption bands for carbonyl groups shift in D₂O due to deuterium exchange . To address this:

- Conduct solvent-dependent NMR titrations to identify protonation states.

- Use differential scanning calorimetry (DSC) to detect polymorphic forms.

- Compare experimental data with simulated spectra from computational tools (e.g., Gaussian) .

Q. How can 2(1H)-pyridinone derivatives be tailored for biological activity studies, considering scaffold modifications?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., amino, fluoro) at the 4- or 6-positions to enhance hydrogen bonding with biological targets .

- Scaffold Hybridization : Combine the pyridinone core with bioactive fragments (e.g., triazoles, thiazoles) via click chemistry or Suzuki coupling. For example, 1-phenyl derivatives (CAS 13131-02-7) have shown potential in anti-inflammatory applications .

- ADME Profiling : Use in silico tools (e.g., SwissADME) to predict lipophilicity (LogP) and blood-brain barrier penetration, guided by substituent effects (e.g., methyl vs. trifluoromethyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.